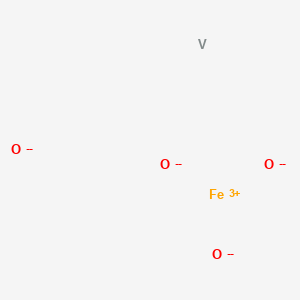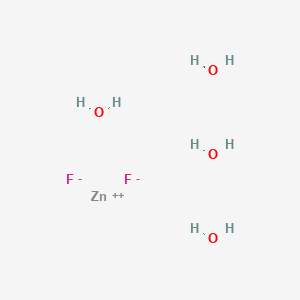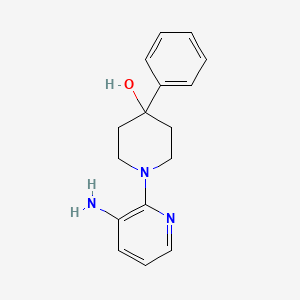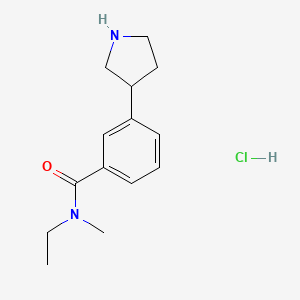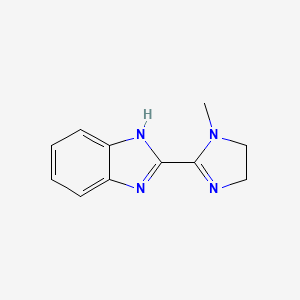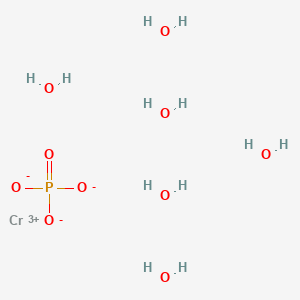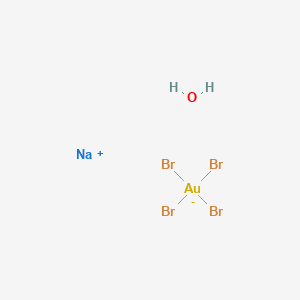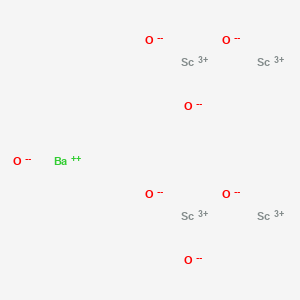
DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2. This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for various chemical reactions, including the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .
Métodos De Preparación
Dicarbonylbis(cyclopentadienyl)titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the complex was first prepared by the reduction of titanocene dichloride with sodium cyclopentadienyl under an atmosphere of carbon monoxide .
Análisis De Reacciones Químicas
Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes various types of reactions, including:
Oxidation: It can react with acyl halides (RCOCl) to form acyl derivatives of titanium(IV), such as [Ti(C5H5)2(COR)Cl].
Reduction: It is used for the reduction of aldehydes and deoxygenation of sulfoxides.
Substitution: It reacts with alkyl iodides to form acyl derivatives like [Ti(C5H5)2(COR)I].
Common reagents and conditions used in these reactions include acyl halides, alkyl iodides, and carbon monoxide. Major products formed from these reactions are acyl derivatives of titanium(IV) and reduced organic compounds .
Aplicaciones Científicas De Investigación
Dicarbonylbis(cyclopentadienyl)titanium(II) has several scientific research applications:
Mecanismo De Acción
The mechanism by which dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to coordinate with organic molecules and facilitate various chemical transformations. The compound’s molecular targets include carbonyl groups and sulfoxides, which it can reduce or deoxygenate . The pathways involved in these reactions typically include coordination of the titanium center with the substrate, followed by electron transfer and bond formation or cleavage .
Comparación Con Compuestos Similares
Dicarbonylbis(cyclopentadienyl)titanium(II) can be compared with other similar compounds, such as:
Dicarbonylbis(cyclopentadienyl)zirconium(II): Similar in structure and reactivity but involves zirconium instead of titanium.
Dicarbonylbis(cyclopentadienyl)hafnium(II): Another analogous compound with hafnium, exhibiting similar chemical properties.
Titanocene dichloride: A precursor to dicarbonylbis(cyclopentadienyl)titanium(II), used in its synthesis.
Dicarbonylbis(cyclopentadienyl)titanium(II) is unique due to its specific reactivity with carbonyl groups and sulfoxides, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
12129-51-0 |
|---|---|
Fórmula molecular |
C12H10O2Ti-2 |
Peso molecular |
234.077 |
Nombre IUPAC |
bis(oxomethylidene)titanium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |
Clave InChI |
AYSYTHDGPPKHIU-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |
Origen del producto |
United States |
Q1: How does Dicarbonylbis(cyclopentadienyl)titanium(II) interact with carbonyl and imino groups, and what are the downstream effects of this interaction?
A1: Dicarbonylbis(cyclopentadienyl)titanium(II) acts as a powerful reducing agent, facilitating the coupling of carbonyl or imino functional groups. [] This interaction leads to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The paper specifically investigates its potential as a model for carbon dioxide dimerization, highlighting the compound's ability to promote the formation of new C-C bonds from relatively inert molecules. [] Furthermore, the research explores a novel metallacycle formation resulting from this interaction, suggesting broader applications in synthesizing complex cyclic structures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


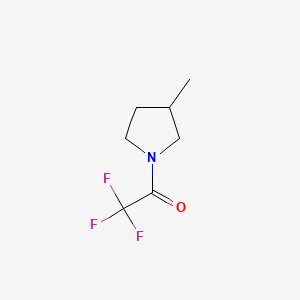
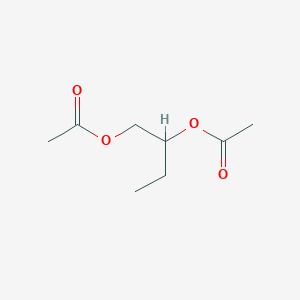
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)
